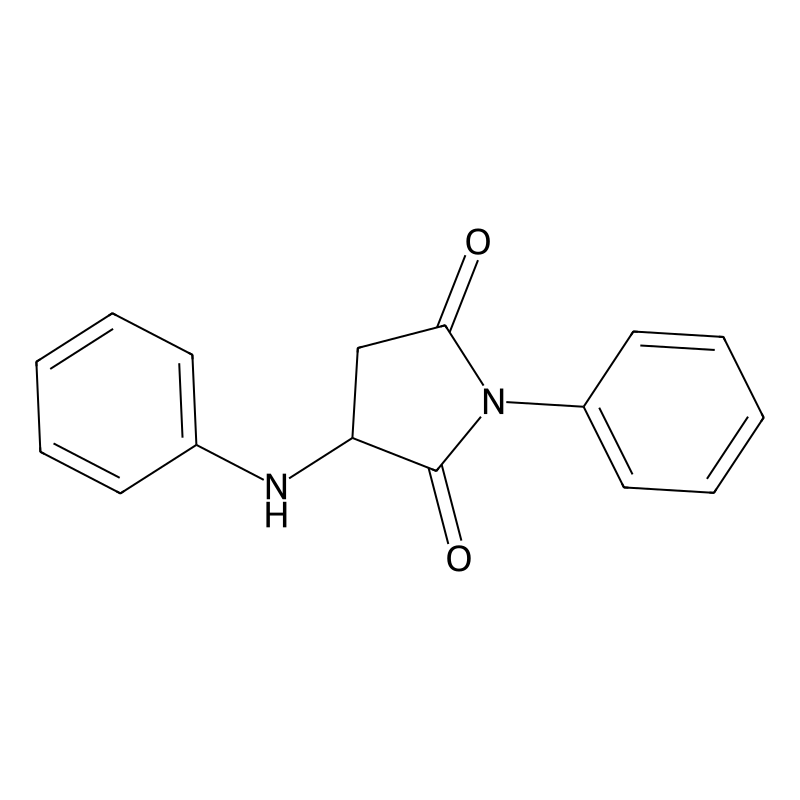

1-Phenyl-3-(phenylamino)pyrrolidine-2,5-dione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

As a Building Block for Organic Synthesis:

-Phenyl-3-(phenylamino)pyrrolidine-2,5-dione, also known as N-phenyl maleimide, is a valuable building block in organic synthesis due to its functional group versatility. The presence of a cyclic imide group and an aromatic amine moiety allows for diverse chemical transformations.

Researchers have utilized N-phenyl maleimide for the synthesis of various heterocyclic compounds, including pyrroles, pyrazoles, and oxazoles. These heterocycles are important scaffolds found in numerous biologically active molecules and functional materials [, ].

1-Phenyl-3-(phenylamino)pyrrolidine-2,5-dione, also known as N-phenyl maleimide, is a compound characterized by its unique structure comprising a pyrrolidine ring with a phenyl and a phenylamino substituent. This compound has garnered attention in organic synthesis due to its versatile functional groups, which facilitate various chemical transformations. Its molecular formula is C16H14N2O2, and it features a cyclic imide group that is significant in many biochemical applications and interactions .

- There is no current information available regarding the mechanism of action of this compound in biological systems or its interaction with other molecules.

- Due to the lack of data, it is impossible to definitively assess the safety or hazards associated with this compound.

- Oxidation: The compound can undergo oxidation using reagents such as potassium permanganate or hydrogen peroxide.

- Reduction: Reduction reactions can be performed with agents like lithium aluminum hydride.

- Substitution: Nucleophilic substitution reactions are possible, particularly at the phenylamino group, utilizing reagents like alkyl halides.

These reactions highlight the compound's reactivity and suitability for further synthetic applications.

The biological activity of 1-Phenyl-3-(phenylamino)pyrrolidine-2,5-dione is notable, particularly in its interaction with enzymes. It has been shown to influence the activity of carbonic anhydrase isoenzymes, which play critical roles in physiological processes such as fluid balance and respiration. Additionally, similar compounds have demonstrated anticonvulsant properties in various seizure models . The compound's ability to modulate cell signaling pathways and gene expression further underscores its potential therapeutic applications.

The synthesis of 1-Phenyl-3-(phenylamino)pyrrolidine-2,5-dione typically involves a multi-step process:

- Acylation of Aniline: Aniline is acylated with maleic anhydride to form maleanilic acid.

- Michael Addition: This intermediate undergoes a Michael addition with aniline.

- Cyclization: The final cyclization step yields the target compound.

This synthetic pathway illustrates the compound's accessibility for research and pharmaceutical applications.

1-Phenyl-3-(phenylamino)pyrrolidine-2,5-dione serves as a valuable building block in organic synthesis. Its functional groups allow for the creation of various heterocyclic compounds, including pyrroles, pyrazoles, and oxazoles, which are integral to many biologically active molecules. Additionally, its potential use in treating metabolic disorders by inhibiting fatty acid synthesis has been noted .

Research indicates that 1-Phenyl-3-(phenylamino)pyrrolidine-2,5-dione interacts with several biomolecules, influencing their activity through specific binding interactions. This includes modulation of enzyme functions and alterations in gene expression via interactions with transcription factors. Such interactions are crucial for understanding the compound's therapeutic potential and mechanisms of action.

1-Phenyl-3-(phenylamino)pyrrolidine-2,5-dione can be compared to other pyrrolidine derivatives such as:

| Compound Name | Structure Type | Notable Properties |

|---|---|---|

| Ethosuximide | Pyrrolidine derivative | Antiepileptic drug |

| 3-Phenyl-1-(phenylamino)pyrrolidine-2,5-dione | Pyrrolidine derivative | Similar biological activity |

| N-Benzylmaleimide | Cyclic imide | Used in polymer chemistry |

These compounds share structural similarities but differ in their specific biological activities and applications. The unique combination of substituents in 1-Phenyl-3-(phenylamino)pyrrolidine-2,5-dione contributes to its distinct properties and potential uses in medicinal chemistry .

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant